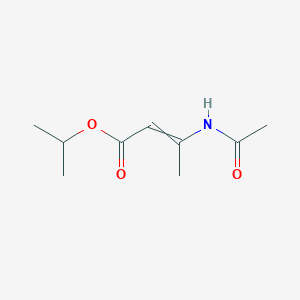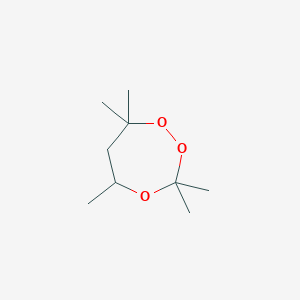
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane is an organic peroxide compound known for its use in polymer crosslinking. It is a monofunctional peroxide that is typically found in liquid form. This compound is utilized in various industrial applications, particularly in the crosslinking of natural and synthetic rubbers, as well as polyolefins .
Chemical Reactions Analysis
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane undergoes various chemical reactions, primarily involving oxidation and crosslinking. As an organic peroxide, it is used to initiate free radical reactions, which are essential in the crosslinking process. Common reagents and conditions for these reactions include high temperatures and the presence of specific catalysts to facilitate the formation of crosslinked polymers. The major products formed from these reactions are crosslinked rubber and polyolefin materials .
Scientific Research Applications
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane has several scientific research applications, particularly in the fields of chemistry and materials science. It is extensively used in the crosslinking of natural and synthetic rubbers, which enhances the mechanical properties and durability of these materials. Additionally, it is employed in the production of polyethylene pipes and tubes, where its crosslinking properties improve the thermal and chemical resistance of the final products .
Mechanism of Action
The mechanism of action of 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane involves the generation of free radicals upon decomposition. These free radicals initiate the crosslinking process by reacting with polymer chains, forming covalent bonds between them. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials. The molecular targets and pathways involved in this process are primarily the polymer chains that undergo crosslinking .
Comparison with Similar Compounds
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane can be compared with other organic peroxides used in polymer crosslinking, such as dicumyl peroxide and benzoyl peroxide. While all these compounds serve as crosslinking agents, this compound is unique due to its specific molecular structure, which provides distinct advantages in terms of processing temperatures and crosslinking efficiency. Similar compounds include:
- Dicumyl peroxide
- Benzoyl peroxide
- 1,2,4-Trioxepane derivatives
Properties
CAS No. |
215877-64-8 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3,3,5,7,7-pentamethyl-1,2,4-trioxepane |
InChI |
InChI=1S/C9H18O3/c1-7-6-8(2,3)11-12-9(4,5)10-7/h7H,6H2,1-5H3 |
InChI Key |
DALNRYLBTOJSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OOC(O1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


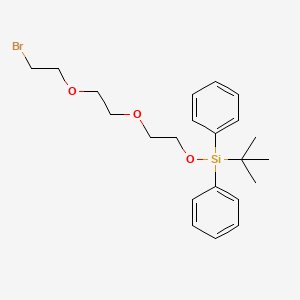
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
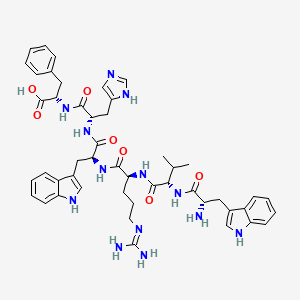
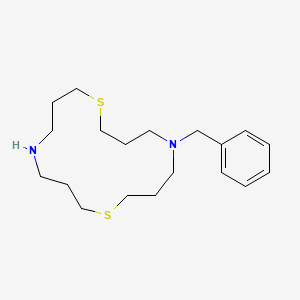
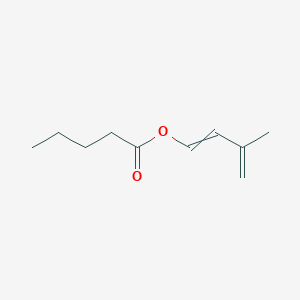
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)
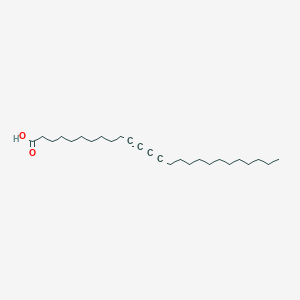


![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
